5-(methylsulfanyl)thiophene-2-carbothioamide
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Overview
Description
5-(methylsulfanyl)thiophene-2-carbothioamide is a chemical compound with the molecular formula C6H7NS3 and a molecular weight of 189.33 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a methylsulfanyl group and a carbothioamide group attached to the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the carbothioamide .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(methylsulfanyl)thiophene-2-carbothioamide can undergo various chemical reactions, including:
Reduction: The carbothioamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
5-(methylsulfanyl)thiophene-2-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(methylsulfanyl)thiophene-2-carbothioamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the methylsulfanyl and carbothioamide groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Methylsulfanylthiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbothioamide group.
5-Methylthiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
5-(methylsulfanyl)thiophene-2-carbothioamide is unique due to the presence of both a methylsulfanyl group and a carbothioamide group on the thiophene ring. This combination of functional groups can confer distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
IUPAC Name |
5-methylsulfanylthiophene-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS3/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJLDXOGBXGYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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